![molecular formula C47H91N2O11PS B10857785 [(2R)-3-[hydroxy-[2-[2-(3-sulfanylpropanoylamino)ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B10857785.png)
[(2R)-3-[hydroxy-[2-[2-(3-sulfanylpropanoylamino)ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DSPE-PEG-SH, MW 2000 is a phospholipid polyethylene glycol compound with a thiol group. This compound is known for its ability to form lipid bilayers in aqueous solutions, making it an essential component in drug delivery systems, such as those used for mRNA vaccines . The thiol group in DSPE-PEG-SH allows it to react with maleimide to form a covalent thioether linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG-SH, MW 2000 typically involves the conjugation of distearoylphosphatidylethanolamine (DSPE) with polyethylene glycol (PEG) and a thiol group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the conjugation process . The reaction is usually carried out under inert conditions to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of DSPE-PEG-SH, MW 2000 involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
DSPE-PEG-SH, MW 2000 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation and thiols from reduction. Substitution reactions can yield a variety of products depending on the nucleophile used .
Scientific Research Applications
DSPE-PEG-SH, MW 2000 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a stabilizer for nanoparticles.
Biology: Employed in the formation of lipid bilayers for cell membrane studies.
Medicine: Utilized in drug delivery systems, particularly for encapsulating drugs and targeting specific cells.
Industry: Applied in the production of nanomaterials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of DSPE-PEG-SH, MW 2000 involves its ability to form lipid bilayers and encapsulate drugs. The thiol group reacts with maleimide to form a stable thioether linkage, which helps in the targeted delivery of drugs. The polyethylene glycol component increases the solubility and stability of the compound in aqueous solutions .
Comparison with Similar Compounds
Similar Compounds
DSPE-PEG-Maleimide, MW 2000: Similar in structure but contains a maleimide group instead of a thiol group.
DSPE-PEG-DBCO, MW 2000: Contains a dibenzocyclooctyne group, used for click chemistry reactions.
DSPE-PEG-TCO, MW 2000: Contains a trans-cyclooctene group, used for bioorthogonal chemistry.
Uniqueness
DSPE-PEG-SH, MW 2000 is unique due to its thiol group, which allows for specific reactions with maleimide to form covalent thioether linkages. This property makes it particularly useful in drug delivery systems where stable and targeted delivery is required .
Properties
Molecular Formula |
C47H91N2O11PS |
|---|---|
Molecular Weight |
923.3 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy-[2-[2-(3-sulfanylpropanoylamino)ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C47H91N2O11PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-45(51)57-41-43(42-59-61(54,55)58-39-37-49-47(53)56-38-36-48-44(50)35-40-62)60-46(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43,62H,3-42H2,1-2H3,(H,48,50)(H,49,53)(H,54,55)/t43-/m1/s1 |
InChI Key |
NQOQSWTZELMPDS-VZUYHUTRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCNC(=O)CCS)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCNC(=O)CCS)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B10857702.png)
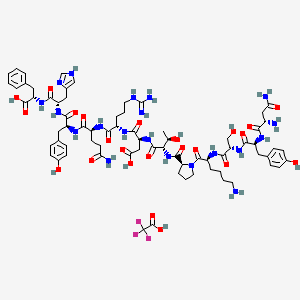
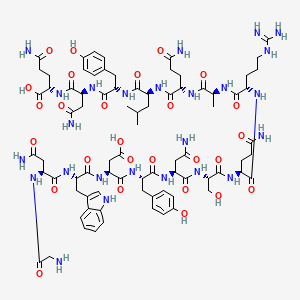
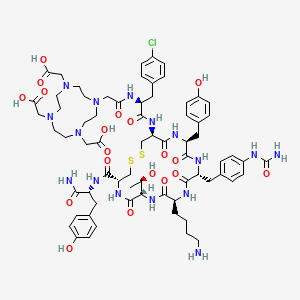

![[(1S)-1-[5-[4-[4-[(3-chloropyridin-2-yl)-[(3R)-piperidin-3-yl]carbamoyl]-2-fluorophenyl]-2-methylpyrazol-3-yl]tetrazol-1-yl]ethyl] ethyl carbonate;hydrochloride](/img/structure/B10857735.png)
![(1R,2R)-2-[7-chloro-2-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-4-oxopyrido[1,2-a]pyrimidin-6-yl]cyclopropane-1-carbonitrile](/img/structure/B10857737.png)
![5-(1-butylbenzimidazol-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indazole](/img/structure/B10857743.png)
![(2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(2-methylpyridin-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B10857753.png)
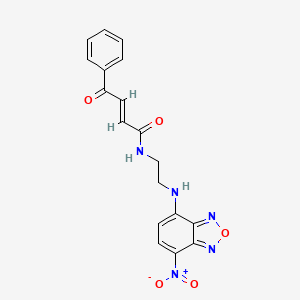

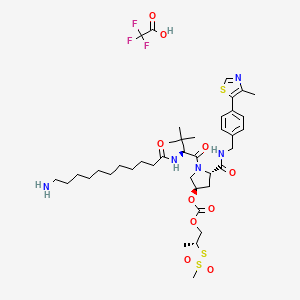
![N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-[2,2,2-tris(fluoranyl)ethoxy]pyrido[4,3-b]indol-3-amine](/img/structure/B10857791.png)
![3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propanoic acid](/img/structure/B10857796.png)
